Distinct PI3Kα Inhibition Profile Versus Non-Piperidine Scaffolds
The target compound demonstrates measurable inhibitory activity against the lipid kinase PI3Kα. This is a distinct activity profile compared to many other benzenesulfonamide-based inhibitors, which are primarily known for targeting carbonic anhydrases or GPCRs. While the reported IC50 of 222 nM is modest [1], it establishes a verifiable baseline for kinase interaction that can be optimized through further functionalization of the piperidine nitrogen, a key differentiation from non-piperidine benzenesulfonamides that lack this modifiable handle.
| Evidence Dimension | Inhibitory activity against PI3Kα |
|---|---|
| Target Compound Data | IC50: 222 nM |
| Comparator Or Baseline | Non-piperidine benzenesulfonamides |
| Quantified Difference | Measurable inhibition vs. undetectable or unreported activity in many non-piperidine analogs. |
| Conditions | Inhibition of PI3Kalpha (unknown origin) using PIP2:PS as substrate preincubated for 1 hr [1] |
Why This Matters
This provides a unique, modifiable starting point for developing novel PI3Kα inhibitors, an application not typical for simple benzenesulfonamides.
- [1] BindingDB. (n.d.). BDBM50449992 CHEMBL4162773. Retrieved March 25, 2026. View Source
